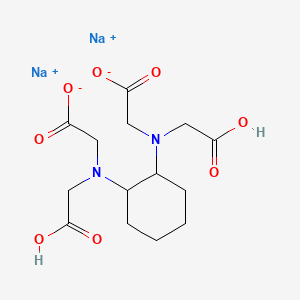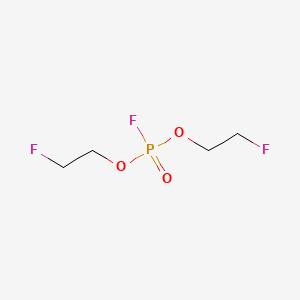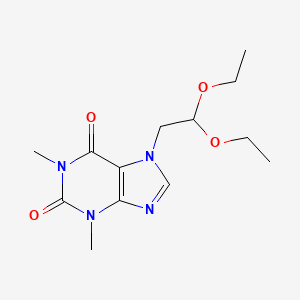
7-(2',2'-Diethoxyethyl)theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2’,2’-Diethoxyethyl)theophylline is a derivative of theophylline, a well-known xanthine compound. Theophylline is primarily used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The modification of theophylline to include a 2’,2’-diethoxyethyl group aims to enhance its pharmacological properties and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2’,2’-Diethoxyethyl)theophylline typically involves the alkylation of theophylline. The reaction is carried out by reacting theophylline with 2,2-diethoxyethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of 7-(2’,2’-Diethoxyethyl)theophylline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(2’,2’-Diethoxyethyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can produce amino derivatives .
Applications De Recherche Scientifique
7-(2’,2’-Diethoxyethyl)theophylline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Research focuses on its potential as a bronchodilator and its efficacy in treating respiratory diseases.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 7-(2’,2’-Diethoxyethyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels. Additionally, it blocks adenosine receptors, reducing airway responsiveness to histamine, methacholine, adenosine, and allergens .
Comparaison Avec Des Composés Similaires
Theophylline: The parent compound, used primarily as a bronchodilator.
Caffeine: Another methylxanthine with stimulant properties.
Pentoxifylline: Used to improve blood flow in patients with circulation problems.
Theobromine: Found in cocoa products, with mild stimulant effects.
Uniqueness: 7-(2’,2’-Diethoxyethyl)theophylline is unique due to its modified structure, which may offer enhanced pharmacological properties and stability compared to its parent compound, theophylline. This modification can potentially lead to improved therapeutic outcomes and reduced side effects .
Propriétés
Formule moléculaire |
C13H20N4O4 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
7-(2,2-diethoxyethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O4/c1-5-20-9(21-6-2)7-17-8-14-11-10(17)12(18)16(4)13(19)15(11)3/h8-9H,5-7H2,1-4H3 |
Clé InChI |
HSXVBAOJYPSPGI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate](/img/structure/B13422173.png)
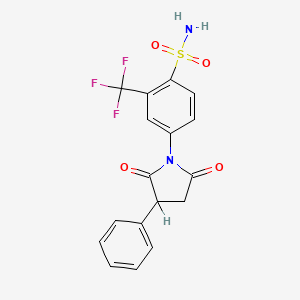

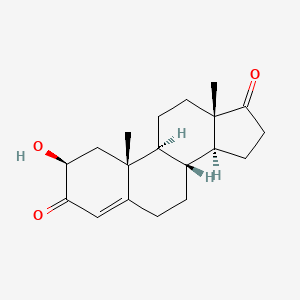
![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/structure/B13422190.png)


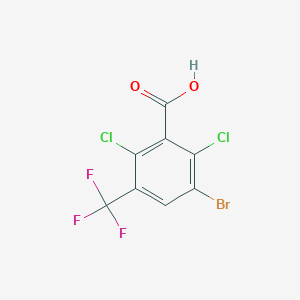
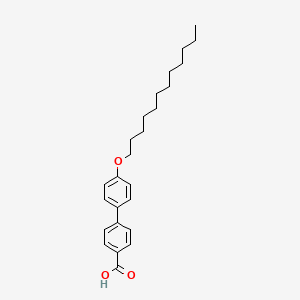
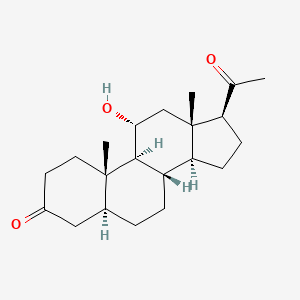
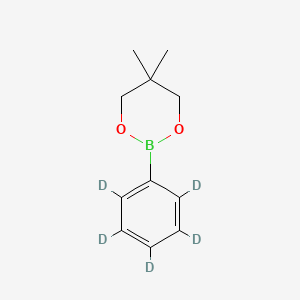
![[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol](/img/structure/B13422223.png)
